Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C₉H₁₁LiN₂O₂ It is a lithium salt of a heterocyclic compound, which contains an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the lithium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[1,2-a]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. Lithium ions are known to affect various cellular processes, including signal transduction and neurotransmitter release. The imidazo[1,2-a]pyridine ring system may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: This compound shares a similar heterocyclic structure and has been studied for its antimicrobial properties.
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde:
Uniqueness
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The combination of the imidazo[1,2-a]pyridine ring system with lithium makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXYPJBKIGHGMY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C2N1CCCC2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411315-26-7 |
Source
|
Record name | lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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